Boiling Point Advantage for Purification
The predicted boiling point of 2-amino-6-(trifluoromethyl)phenol (209.9 °C) is significantly lower than that of its 4-substituted regioisomer, 2-amino-4-(trifluoromethyl)phenol (234.5 °C) . This difference of approximately 24.6 °C reflects the impact of the ortho-disposed –NH₂, –OH, and –CF₃ groups on intermolecular hydrogen bonding and vapor pressure. The lower boiling point can simplify solvent removal and distillation in downstream processing, reducing thermal stress on sensitive intermediates.
| Evidence Dimension | Predicted Boiling Point (ACD/Labs or equivalent) |
|---|---|
| Target Compound Data | 209.9 ± 40.0 °C (Predicted) |
| Comparator Or Baseline | 2-Amino-4-(trifluoromethyl)phenol: 234.5 ± 40.0 °C (Predicted) |
| Quantified Difference | 24.6 °C lower for the 6-isomer |
| Conditions | Predicted data (ACD/Labs Percepta Platform or similar); 760 mmHg |
Why This Matters
A 24.6 °C lower boiling point can reduce energy costs during purification and minimize thermal degradation of the compound or its derivatives, making the 6-isomer preferable for heat-sensitive synthetic sequences.
